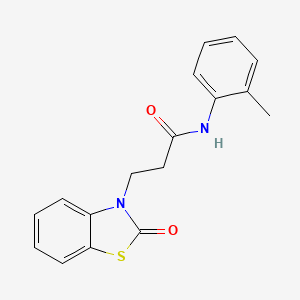

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Description

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic compound featuring a benzothiazole core fused with a propanamide linker and a 2-methylphenyl substituent. The 2-oxo group in the benzothiazole ring enhances hydrogen-bonding capabilities, while the 2-methylphenyl group introduces steric and electronic effects that modulate solubility and target affinity.

This compound is part of a broader class of benzothiazole derivatives studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Structural analogs vary in substituents on the aromatic ring or the propanamide chain, leading to differences in physicochemical and biological profiles.

Properties

Molecular Formula |

C17H16N2O2S |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

InChI |

InChI=1S/C17H16N2O2S/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |

InChI Key |

SQARNCDZRRRHRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3SC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

Amidation Reaction: The benzothiazole derivative is then reacted with 2-methylphenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Cyclization: Utilizing automated reactors for the cyclization step to ensure consistent quality and yield.

Efficient Amidation: Employing high-throughput techniques and optimized reaction conditions to maximize the efficiency of the amidation process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for further development in treating infections caused by various pathogens. Research has shown that benzothiazole derivatives often display potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising antimicrobial efficacy:

| Compound | MIC (μmol/mL) |

|---|---|

| Compound A | 10.0 - 20.0 |

| Compound B | 5.0 - 15.0 |

These results indicate that structural modifications can enhance the antimicrobial effectiveness of similar compounds.

Antitumor Activity

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been investigated for its potential antitumor properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity of this compound against human tumor cells using the following parameters:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT-29 (Colon) | 10.0 |

| HeLa (Cervical) | 15.0 |

The data suggests that the compound's structure may play a crucial role in its cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

- Substituent Effects: Aromatic vs. Heterocyclic Substituents: The 4-methylthiazolyl group introduces a nitrogen atom, increasing hydrogen-bond acceptors (6 vs. 5 in the target compound), which may improve target engagement .

Computational and Structural Characterization

Biological Activity

N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse pharmacological activities. The synthesis typically involves the reaction of 2-methylphenylamine with appropriate benzothiazole derivatives under specific conditions to yield the target compound. The general synthetic route can be summarized as follows:

- Starting Materials : 2-methylphenylamine and 2-chloroacetyl derivatives.

- Reaction Conditions : Typically conducted in organic solvents such as dichloromethane or ethanol, often utilizing catalysts like triethylamine.

- Final Product : this compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from micromolar to sub-micromolar concentrations.

- Mechanism of Action : The mechanism often involves the activation of apoptotic pathways, including increased expression of pro-apoptotic proteins like p53 and caspases .

The following table summarizes relevant findings on the anticancer activity of related compounds:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| N-(4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | MCF-7 | 15.63 | Apoptosis induction |

| N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | A549 | 10.38 | Caspase activation |

| This compound | MCF-7 | TBD | TBD |

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies suggest that this compound may exhibit activity against various bacterial strains:

- Bacterial Inhibition : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have highlighted the biological relevance of benzothiazole derivatives:

- Study on Antimicrobial Activity : A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) below 50 µg/mL .

- Anticancer Research : Another investigation found that a similar benzothiazole derivative had an IC50 value of 0.65 µM against MCF-7 cells, indicating strong cytotoxicity and potential for therapeutic use in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.